A Technical Guide to the Synthesis and Characterization of 4,5,6,7-Tetrahydro-5(1H)-indazolone
A Technical Guide to the Synthesis and Characterization of 4,5,6,7-Tetrahydro-5(1H)-indazolone
Abstract
The indazole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][2] This guide provides an in-depth technical overview of the synthesis and characterization of a specific derivative, 4,5,6,7-tetrahydro-5(1H)-indazolone (CAS No: 1196154-00-3).[3][4] We delve into the prevalent synthetic strategy, offering a detailed, field-proven protocol. Furthermore, we outline a comprehensive characterization workflow, detailing the application of modern spectroscopic techniques—NMR, IR, and Mass Spectrometry—to ensure structural verification and purity assessment. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous understanding of this valuable heterocyclic compound.
Part 1: Synthesis of 4,5,6,7-Tetrahydro-5(1H)-indazolone
Core Synthetic Strategy: Cyclocondensation
The formation of the tetrahydro-indazolone core is most effectively achieved through a cyclocondensation reaction. This classic and robust method involves the reaction of a suitable cyclic dicarbonyl precursor with a hydrazine source.[5] The reaction proceeds via an initial nucleophilic attack by hydrazine on a carbonyl group to form a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the final bicyclic indazolone structure.
The specific isomer, 4,5,6,7-tetrahydro-5(1H)-indazolone, necessitates a precursor where the reactive carbonyl groups on the cyclohexane ring are appropriately positioned to facilitate the formation of the pyrazole ring fused at the 3,4-positions. While various substituted cyclohexanones can serve as starting materials, a common and illustrative pathway for a related isomer, 1,5,6,7-tetrahydro-4H-indazol-4-one, begins with 1,3-cyclohexanedione.[6][7] The synthesis of the target 5-oxo isomer follows the same principle but requires a specifically functionalized precursor.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol outlines the synthesis of a representative tetrahydro-indazolone from a cyclic diketone and hydrazine hydrate. This procedure is adaptable for various substituted precursors.
Materials:
-
1,3-Cyclohexanedione (or appropriate precursor for the 5-oxo isomer)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial Acetic Acid
-
Ethanol, Reagent Grade
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the cyclic diketone precursor (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise. Following the addition of hydrazine, add a catalytic amount of glacial acetic acid (approx. 0.1 eq).
-
Scientific Rationale: Hydrazine is the nitrogen source for the pyrazole ring. The acid catalyst protonates a carbonyl group, activating it for nucleophilic attack by the weakly basic hydrazine. Ethanol is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for reflux.
-
-
Reaction Conditions: Heat the mixture to reflux (typically ~80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the resulting residue with water and neutralize carefully with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Scientific Rationale: The neutralization step removes the acetic acid catalyst. Ethyl acetate is an effective organic solvent for extracting the product from the aqueous phase. Multiple extractions ensure maximum product recovery.
-
-
Drying and Purification:
-
Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Scientific Rationale: The brine wash removes residual water from the organic phase. MgSO₄ is a fast and efficient drying agent. Chromatography is essential to separate the desired product from unreacted starting materials and any side products.
-
Visualization of the Synthetic Pathway
The following diagram illustrates the general cyclocondensation pathway for the formation of a tetrahydro-indazolone.
Caption: General reaction scheme for the acid-catalyzed cyclocondensation synthesis.
Part 2: Characterization and Structural Elucidation
Unambiguous characterization is critical to confirm the identity and purity of the synthesized 4,5,6,7-tetrahydro-5(1H)-indazolone. A combination of spectroscopic methods provides a complete structural profile.
Physicochemical Properties
The fundamental properties of the target compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1,4,6,7-tetrahydroindazol-5-one | [3] |
| CAS Number | 1196154-00-3 | [3][4][8] |
| Molecular Formula | C₇H₈N₂O | [3][4] |
| Molecular Weight | 136.15 g/mol | [3] |
| InChIKey | WWNLWVBNNBDHDF-UHFFFAOYSA-N | [3] |
Spectroscopic Data Interpretation
The following table outlines the expected spectral data for the verification of 4,5,6,7-tetrahydro-5(1H)-indazolone.
| Technique | Expected Observations |
| ¹H NMR | N-H Proton: Broad singlet, δ ≈ 10-12 ppm. Pyrazole C-H: Singlet, δ ≈ 7.0-7.5 ppm. Aliphatic Protons: Multiple complex signals (multiplets) for the three CH₂ groups, δ ≈ 2.0-3.0 ppm. |
| ¹³C NMR | C=O (Ketone): δ ≈ 190-205 ppm. Pyrazole Carbons: δ ≈ 110-150 ppm. Aliphatic Carbons (CH₂): δ ≈ 20-40 ppm. |
| IR Spectroscopy | N-H Stretch: Broad peak, 3200-3400 cm⁻¹. C-H Stretch (sp³): 2850-3000 cm⁻¹. C=O Stretch (Ketone): Strong, sharp peak, ~1685 cm⁻¹. C=N/C=C Stretch: 1500-1650 cm⁻¹.[9] |
| Mass Spectrometry | [M]⁺: Molecular ion peak at m/z = 136. [M+H]⁺: Protonated molecular ion at m/z = 137 in ESI mode. |
Standard Characterization Protocols
¹H and ¹³C NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the proton signals.
-
Expert Insight: DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H proton which might be broadened or absent in CDCl₃.
-
Infrared (IR) Spectroscopy:
-
For solid samples, use an Attenuated Total Reflectance (ATR) accessory for the most straightforward analysis. Place a small amount of the purified solid directly on the ATR crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify the key functional group frequencies as detailed in the table above.[10]
Mass Spectrometry (MS):
-
Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) source for soft ionization.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]
Integrated Workflow Visualization
The following diagram outlines the logical workflow from synthesis to final, characterized product.
Caption: Workflow from synthesis and purification to structural verification.
Part 3: Significance in Drug Discovery
The 4,5,6,7-tetrahydro-indazolone scaffold is of significant interest to the pharmaceutical industry. Its rigid, bicyclic structure makes it an excellent platform for developing selective inhibitors of various biological targets. Derivatives of this core have been investigated as potent inhibitors of human neutrophil elastase (HNE), a key target in inflammatory diseases.[11] Furthermore, the broader indazole and indazolone families are prevalent in oncology research, with numerous derivatives being developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[1][12] The ability to synthesize and accurately characterize compounds like 4,5,6,7-tetrahydro-5(1H)-indazolone is a fundamental step in the discovery of novel therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for the Cyclocondensation Synthesis of Indazoles.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- PubChem. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - Spectral Information.
- MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747.
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Indazole Derivatives in Modern Drug Discovery.
- RSC Publishing. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media.
- Debyesci. 4,5,6,7-Tetrahydro-5(1H)-indazolone|1196154-00-3.
- ResearchGate. (2014). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives.
- Sinfoo Biotech. 4,5,6,7-Tetrahydro-5(1H)-indazolone.
- ResearchGate. (2018). 1,3-Cyclohexanedione in the Synthesis of Fused Derivatives of 4,7-Phenanthroline.
- Farmacia Journal. (2012). Spectral UV and IR Determinations of new xanthine derivatives.
- National Institutes of Health (NIH). (2019). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydro-5(1H)-indazolone|1196154-00-3 - Debyesci [debyesci.com]
- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4,5,6,7-Tetrahydro-5(1H)-indazolone,(CAS# 1196154-00-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 9. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and halide compatible synthesis of 2- N -substituted indazolone derivatives via photochemical cyclization in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02466B [pubs.rsc.org]
